molecular formula C17H23N5O3S B10994359 N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide

Cat. No.: B10994359
M. Wt: 377.5 g/mol
InChI Key: PLWHTCQJVVPGBE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]piperazine-1-sulfonamide is a chemical compound with a complex structure. Let’s break it down:

    N,N-dimethyl: Indicates two methyl groups attached to the nitrogen atoms.

    4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)methyl]: Describes a pyridazinone ring with a phenyl group and a ketone (oxo) at position 6.

    piperazine-1-sulfonamide: Contains a piperazine ring with a sulfonamide group attached.

Chemical Reactions Analysis

The compound may undergo various reactions:

    Oxidation: Oxidative transformations could modify the phenyl or pyridazinone moieties.

    Reduction: Reduction reactions might target the ketone group or other functional groups.

    Substitution: Substituting functional groups (e.g., halogens, amines) could alter its properties.

    Common Reagents: Reagents like reducing agents (e.g., LiAlH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) may be employed.

    Major Products: These reactions could yield derivatives with altered pharmacological or chemical properties.

Scientific Research Applications

Mechanism of Action

  • The compound’s mechanism likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this.

Comparison with Similar Compounds

  • Unfortunately, I don’t have information on similar compounds at the moment.

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(6-oxo-3-phenylpyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H23N5O3S/c1-19(2)26(24,25)21-12-10-20(11-13-21)14-22-17(23)9-8-16(18-22)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3

InChI Key

PLWHTCQJVVPGBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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